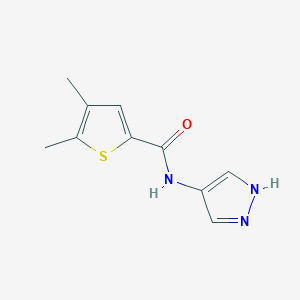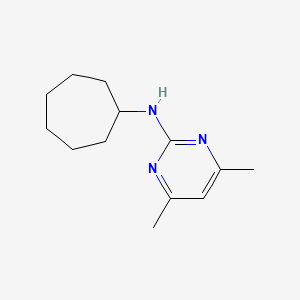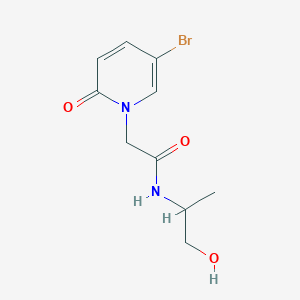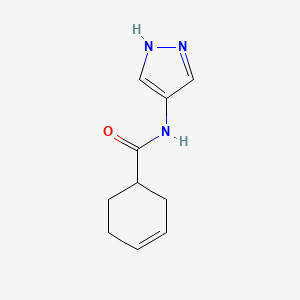
4,5-dimethyl-N-(1H-pyrazol-4-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-N-(1H-pyrazol-4-yl)thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPTC and has a molecular formula of C12H12N4OS.
作用機序
The exact mechanism of action of DPTC is not fully understood. However, studies have shown that it may act as an inhibitor of various enzymes and signaling pathways involved in disease progression. For example, DPTC has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation response.
Biochemical and Physiological Effects:
DPTC has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to modulate various signaling pathways involved in disease progression, such as the nuclear factor-kappa B (NF-κB) pathway.
実験室実験の利点と制限
One of the main advantages of using DPTC in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, it has been found to have low toxicity levels, making it a safe compound to use in experiments. However, one of the limitations of using DPTC is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DPTC. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is a need to develop more efficient synthesis methods for DPTC to make it more readily available for scientific research.
In conclusion, 4,5-dimethyl-N-(1H-pyrazol-4-yl)thiophene-2-carboxamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DPTC as a therapeutic agent and to develop more efficient synthesis methods.
合成法
The synthesis of DPTC involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1H-pyrazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DPTC.
科学的研究の応用
DPTC has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
4,5-dimethyl-N-(1H-pyrazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-9(15-7(6)2)10(14)13-8-4-11-12-5-8/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLAPIZEMSODMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CNN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)

![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)



![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)

